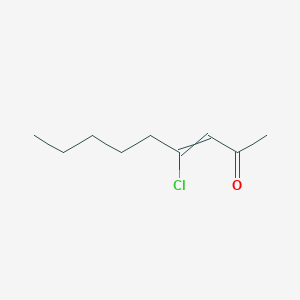

4-Chloronon-3-EN-2-one

Description

Structure

3D Structure

Properties

CAS No. |

90722-35-3 |

|---|---|

Molecular Formula |

C9H15ClO |

Molecular Weight |

174.67 g/mol |

IUPAC Name |

4-chloronon-3-en-2-one |

InChI |

InChI=1S/C9H15ClO/c1-3-4-5-6-9(10)7-8(2)11/h7H,3-6H2,1-2H3 |

InChI Key |

OGFSRFWQOVKDOC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=CC(=O)C)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloronon 3 En 2 One and Analogous Compounds

Approaches via Dehydrohalogenation Routes to Unsaturated Ketones

One of the most established methods for synthesizing α,β-unsaturated ketones is through the dehydrohalogenation of α-halo ketones. This two-step sequence first involves the selective halogenation at the α-position of a saturated ketone, followed by an elimination reaction to introduce the double bond.

The initial α-halogenation is typically acid-catalyzed, proceeding through an enol intermediate. libretexts.org The subsequent dehydrohalogenation is induced by a base. The choice of base is crucial to favor the E2 elimination pathway and minimize side reactions. Sterically hindered bases, such as pyridine (B92270), are often employed to facilitate the removal of a proton from the α'-carbon, leading to the formation of the conjugated double bond. libretexts.orglibretexts.org This method is particularly useful for generating α,β-unsaturated systems from readily available saturated ketone precursors. The reaction of an α-bromo ketone with pyridine and heat is a common strategy to yield the corresponding α,β-unsaturated ketone. libretexts.org

Table 1: Dehydrohalogenation Conditions for Unsaturated Ketone Synthesis

| Precursor | Halogenating Agent | Base for Elimination | Product | Reference |

|---|---|---|---|---|

| Saturated Ketone | Br₂ / Acetic Acid | Pyridine | α,β-Unsaturated Ketone | libretexts.org |

| 2-Methylcyclopentanone | Br₂ | Pyridine | 2-Methyl-2-cyclopentenone | libretexts.org |

| General Ketone | I₂/KI/DMSO | (DMSO acts as solvent and mild oxidant) | α,β-Unsaturated Ketone | researchgate.net |

Directed Halogenation of Enolizable Ketones and Their Derivatives

The synthesis of α-halo ketones, the necessary precursors for dehydrohalogenation, relies on the directed halogenation of enolizable ketones. This reaction is a cornerstone of carbonyl chemistry, allowing for the specific introduction of a halogen atom adjacent to the carbonyl group.

The most common approach is acid-catalyzed halogenation. In this mechanism, the carbonyl oxygen is first protonated, increasing the acidity of the α-protons. A subsequent deprotonation forms an enol, which acts as a nucleophile and attacks the diatomic halogen (Cl₂, Br₂, or I₂). libretexts.org This process is the rate-determining step of the reaction. libretexts.org The reaction's kinetics are typically first-order with respect to the ketone and the acid catalyst but independent of the halogen concentration, which supports the formation of the enol as the slow step. libretexts.org For unsymmetrical ketones, the halogenation generally occurs at the more substituted α-carbon, as the formation of the more substituted enol is thermodynamically favored. libretexts.org Alternative methods include the use of copper(II) halides, such as CuBr₂, which can effect α-bromination of ketones. google.com

Palladium-Catalyzed Cross-Coupling Strategies for Enone Moiety Construction

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, offering powerful and versatile methods for constructing carbon-carbon bonds. These strategies are highly effective for building the enone framework of compounds like 4-Chloronon-3-en-2-one.

Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. In the context of enone synthesis, this can involve coupling a vinyl boronic acid with a vinyl halide. nih.gov This methodology allows for the modular construction of complex enones by joining different fragments. For instance, bromoenones can be diversified by Suzuki coupling with a variety of aromatic and vinyl boronic acids to create a library of substituted enones. nih.govxmu.edu.cn

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. researchgate.netmdpi.com This reaction can be applied to the synthesis of α,β-unsaturated ketones. For example, the reaction of aryl or vinyl halides with α,β-unsaturated systems can lead to the formation of more complex enones. rsc.orglew.ro The regioselectivity of the Heck reaction can be influenced by the specific catalyst and reaction conditions used. rsc.org

Table 2: Examples of Palladium-Catalyzed Enone Synthesis

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki Coupling | Bromoenone | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ / K₂CO₃ | 3,5-Substituted Enone | nih.gov |

| Heck Reaction | Alkynamide | Alkenes | Pd(II) | Acyclic α,β-Unsaturated Ketone | acs.org |

| Suzuki Coupling | Cyclic 1,3-Dione | Aryl/Alkenyl Boronic Acid | Pd Catalyst / Phosphonium Salt | β-Substituted Cyclic Enone | acs.org |

Olefin Metathesis in the Synthesis of Chlorinated Unsaturated Ketones

Olefin metathesis is a powerful reaction that involves the redistribution of alkene fragments, catalyzed by transition metal complexes, most notably those based on ruthenium (e.g., Grubbs' catalysts). masterorganicchemistry.com This methodology includes variations like ring-closing metathesis (RCM) and cross-metathesis (CM), which are applicable to the synthesis of unsaturated ketones.

While RCM is primarily used for synthesizing cyclic enones by joining two terminal alkenes within the same molecule, cross-metathesis is more directly applicable to acyclic structures like this compound. masterorganicchemistry.com CM involves the reaction between two different alkenes. In principle, a chlorinated alkene could be reacted with a suitable alkene partner to construct the desired chlorinated enone backbone. A related transformation, carbonyl-olefin metathesis, allows for the direct conversion of simple carbonyls and olefins into more complex structures. wikipedia.orgorgsyn.org This can be achieved through a Lewis acid-catalyzed process, offering an economical and sustainable approach. orgsyn.org

Manganese-Promoted Stereoselective Syntheses of α-Halo-α,β-Unsaturated Systems

Manganese-promoted reactions have emerged as an effective tool for the stereoselective synthesis of α,β-unsaturated compounds. The use of highly active "Rieke manganese" can promote sequential reactions that lead to specific geometric isomers.

One such method involves the reaction of dichloroamides or dichloroesters with various aldehydes. organic-chemistry.orgorganic-chemistry.org This process, promoted by active manganese, proceeds through an aldol-type addition followed by a highly stereoselective β-elimination. organic-chemistry.org This strategy has been successfully employed to achieve a complete E-selective synthesis of α,β-unsaturated amides and esters. organic-chemistry.orgorganic-chemistry.orgnih.gov The resulting unsaturated amides can then be efficiently converted into the corresponding α,β-unsaturated ketones without losing the stereochemical purity of the double bond. organic-chemistry.org Furthermore, this methodology has been adapted for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters and amides from aldehydes and trihaloesters or amides, showcasing the versatility of manganese in controlling stereochemistry. researchgate.net

Table 3: Manganese-Promoted Synthesis of Unsaturated Compounds

| Substrates | Product Type | Stereoselectivity | Reference |

|---|---|---|---|

| Dichloroamides + Aldehydes | (E)-α,β-Unsaturated Amides | Complete E-selectivity | organic-chemistry.orgnih.gov |

| Dichloroesters + Aldehydes | (E)-α,β-Unsaturated Esters | Complete E-selectivity | organic-chemistry.org |

| Trihaloesters/amides + Aldehydes | (Z)-α-Halo-α,β-Unsaturated Esters/Amides | Z-selective | researchgate.net |

Gold-Catalyzed Tandem Reactions for α-Chloroketone Formation

Gold catalysts have gained prominence due to their unique ability to activate C-C multiple bonds, enabling a variety of tandem or cascade reactions. beilstein-journals.org These reactions allow for the construction of complex molecular architectures in a single step from simple starting materials. acs.org

One relevant application is the gold-catalyzed hydration of haloalkynes, which provides an atom-economical route to α-halomethyl ketones. organic-chemistry.org This method serves as a powerful alternative to the direct α-halogenation of ketones. Another innovative approach involves the gold-catalyzed hydroamination of 1-chloroalkynes with aromatic amines. nih.govacs.org This reaction yields α-chloromethylketimines, which are valuable intermediates that can be subsequently converted to α-chloroketones. The gold catalyst activates the alkyne, making it susceptible to nucleophilic attack. youtube.com Gold(III) catalysts have also been shown to be effective in tandem reactions involving ketones and phenols to produce functionalized chromenes. acs.orgfigshare.com

Novel Synthetic Routes Utilizing Organometallic Reagents for Chain Elongation

Organometallic reagents are fundamental in organic synthesis for forming new carbon-carbon bonds, providing a direct method for chain elongation in the synthesis of ketones.

Organocuprates (Gilman Reagents): Lithium diorganocuprates (R₂CuLi), or Gilman reagents, are particularly effective for this purpose. They are known for their propensity to undergo 1,4-conjugate addition to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.comiupac.org This reaction is a highly reliable method for introducing an alkyl or aryl group at the β-position of an enone system. For a precursor to this compound, an organocuprate could be used to add the pentyl group to a chlorinated α,β-unsaturated ketone precursor.

Grignard Reagents: Grignard reagents (RMgX) are powerful nucleophiles that typically add directly to the carbonyl carbon (1,2-addition) of α,β-unsaturated ketones. dalalinstitute.comorganic-chemistry.org However, under certain conditions, particularly in the presence of a catalytic amount of a copper(I) salt, the reaction can be directed towards 1,4-addition. youtube.com This is because the Grignard reagent and the copper salt form an organocuprate species in situ. youtube.com Grignard reagents can also react with enaminones to selectively produce α,β-unsaturated ketones in high yields. tandfonline.com

Table 4: Reactivity of Organometallic Reagents with Enones

| Reagent | Typical Reaction with Enones | Conditions for 1,4-Addition | Reference |

|---|---|---|---|

| Grignard (RMgX) | 1,2-Addition (to carbonyl) | Addition of catalytic Cu(I) salts | dalalinstitute.comyoutube.com |

| Organocuprate (R₂CuLi) | 1,4-Addition (conjugate) | Standard conditions | wikipedia.orgmasterorganicchemistry.com |

Stereocontrolled Synthesis of Specific this compound Isomers

The stereochemistry of the double bond in this compound, which can exist as either the (E) or (Z) isomer, is crucial as it dictates the three-dimensional structure and subsequent reactivity of the molecule. Control over the formation of a specific isomer is a key challenge in its synthesis. Two primary strategies have emerged as effective for the stereocontrolled synthesis of β-chloro-α,β-unsaturated ketones: the hydrochlorination of ynones and the reaction of β-diketones with specific chlorinating agents.

One of the most direct and stereoselective methods for the synthesis of β-chloro-α,β-unsaturated ketones is the hydrochlorination of the corresponding ynones. The stereochemical outcome of this reaction is highly dependent on the reaction conditions and the reagents used. For the synthesis of this compound, the precursor would be non-3-yn-2-one.

Research has demonstrated that the use of specific reagent systems can favor the formation of one isomer over the other. For instance, the reaction of ynones with a combination of a chloride source and a proton source can proceed via different mechanisms, leading to either syn- or anti-addition of HCl across the triple bond.

A study on the hydrohalogenation of ynones has shown that the use of easy-to-handle DMPU/HX (where X is a halogen) reagents allows for a metal-free, atom-economical, and stereoselective reaction under mild conditions. The stereoselectivity of the hydrochlorination of ynones is proposed to proceed via a concerted multimolecular AdE3 mechanism, leading to the anti-addition product. This would theoretically yield the (E)-isomer of this compound from non-3-yn-2-one.

Conversely, alternative methods may favor the formation of the (Z)-isomer. While not specifically detailed for this compound, other methodologies for the synthesis of (Z)-β-halo-α,β-unsaturated carbonyl compounds have been developed, often involving different catalyst systems or reaction pathways.

Another viable strategy for the stereocontrolled synthesis of this compound involves the reaction of a β-diketone precursor, in this case, nonane-2,4-dione, with a chlorinating agent. The stereoselectivity of this reaction can be influenced by the choice of chlorinating agent and the reaction conditions. Reagents such as oxalyl chloride or triphenylphosphine (B44618)/carbon tetrachloride can be employed. The enol or enolate of the β-diketone reacts with the chlorinating agent, and the stereochemistry of the resulting double bond can be controlled by thermodynamic or kinetic factors.

Below is a table summarizing potential stereocontrolled synthetic approaches to the isomers of this compound based on analogous reactions reported in the literature.

| Starting Material | Reagents and Conditions | Predominant Isomer | Reference Principle |

| Non-3-yn-2-one | HCl/DMPU, mild conditions | (E)-4-chloronon-3-en-2-one | Metal-free, stereoselective hydrochlorination of ynones via anti-addition. |

| Nonane-2,4-dione | Oxalyl chloride or similar chlorinating agent | (Z)- or (E)-4-chloronon-3-en-2-one | Reaction of β-diketones with chlorinating agents, stereoselectivity is condition-dependent. |

Chemo- and Regioselective Synthesis Strategies for Complex Systems

In the context of synthesizing more complex molecules that contain the this compound moiety, chemo- and regioselectivity become paramount. Chemoselectivity refers to the selective reaction of one functional group in the presence of others, while regioselectivity is the control of the site of the reaction.

For a substrate containing multiple reactive sites, it is crucial to direct the chlorination or the formation of the enone to the desired position. For instance, if a molecule contains multiple ketone or alkyne functionalities, a successful synthesis must differentiate between them.

One strategy to achieve regioselectivity in the synthesis of a this compound analogue within a larger molecule is to start with a precursor where the desired reaction site is more reactive or is sterically more accessible. For example, in the hydrochlorination of a poly-alkyne substrate, the regioselectivity can be influenced by the electronic properties of the substituents on the different alkyne groups. Gold-catalyzed hydrochlorination of unactivated alkynes has been shown to tolerate various functional groups, which is a key aspect of chemoselectivity.

Another approach involves the use of protecting groups to temporarily block other reactive sites in the molecule, thereby directing the reaction to the intended location. After the formation of the this compound unit, the protecting groups can be removed.

Cascade reactions of α,β-unsaturated ketones represent another sophisticated strategy where multiple bonds are formed in a single operation with high chemo- and regioselectivity. While not a direct synthesis of this compound, these principles can be applied to construct complex systems containing this motif.

The following table outlines strategies for achieving chemo- and regioselectivity in the synthesis of complex molecules containing the this compound scaffold, based on general principles from the literature.

| Synthetic Challenge | Strategy | Example Principle |

| Regioselectivity: Differentiating between two ketone functionalities. | Selective enolization/enolate formation of the target ketone followed by reaction with a chlorinating agent. | The more acidic α-protons of one ketone can be selectively deprotonated under kinetic control. |

| Regioselectivity: Differentiating between two alkyne functionalities. | Gold-catalyzed hydrochlorination with regiocontrol influenced by electronic and steric factors of the alkyne substituents. | Electron-donating or withdrawing groups near the alkyne can direct the addition of HCl. |

| Chemoselectivity: Reaction in the presence of other sensitive functional groups (e.g., esters, alcohols). | Use of mild, selective reagents and catalysts, such as gold catalysts for hydrochlorination, which are known for their functional group tolerance. | Gold catalysts can activate alkynes without affecting other potentially reactive groups. |

| Chemoselectivity: Introducing the chloro-enone functionality without affecting an existing double bond. | Protection of the existing double bond before carrying out the synthesis of the chloro-enone, followed by deprotection. | An existing alkene can be temporarily converted to a diol or epoxide to prevent its reaction. |

By employing these stereocontrolled, chemo-, and regioselective strategies, organic chemists can effectively synthesize specific isomers of this compound and incorporate this valuable structural motif into more complex and biologically active molecules.

Mechanistic Investigations of 4 Chloronon 3 En 2 One Transformations

Nucleophilic Addition Reactions to the Carbonyl Group

The carbonyl group in 4-chloronon-3-en-2-one presents a classic electrophilic site for nucleophilic attack. This 1,2-addition pathway involves the direct addition of a nucleophile to the carbonyl carbon. The polarization of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to attack by electron-rich species. nih.govorganic-chemistry.org

The general mechanism proceeds in two steps under basic or neutral conditions:

Nucleophilic Attack: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. In this step, the hybridization of the carbonyl carbon changes from sp² to sp³. savemyexams.com

Protonation: The negatively charged oxygen of the alkoxide intermediate is subsequently protonated, typically by a solvent or a mild acid added during workup, to yield the final alcohol product. nih.gov

Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon and activates it towards attack by weaker nucleophiles. youtube.com

Strong, "hard" nucleophiles, such as Grignard reagents and organolithium compounds, typically favor this 1,2-addition pathway over conjugate addition. researchgate.net The reaction of this compound with a Grignard reagent, for instance, would be expected to yield a tertiary alcohol.

| Nucleophile | Reaction Conditions | Predicted Product |

|---|---|---|

| Grignard Reagent (e.g., CH₃MgBr) | Anhydrous ether, followed by aqueous workup | Tertiary Alcohol |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | Secondary Allylic Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether, followed by aqueous workup | Secondary Allylic Alcohol |

Conjugate Addition (Michael Addition) Reactions at the α,β-Unsaturated System

The presence of the α,β-unsaturated system in this compound allows for conjugate addition, also known as Michael addition. youtube.comrsc.org In this 1,4-addition pathway, a nucleophile attacks the β-carbon of the carbon-carbon double bond. The electrophilicity of the β-carbon is a result of resonance delocalization of the π electrons towards the electronegative oxygen atom of the carbonyl group. nih.gov This creates a partial positive charge on the β-carbon, making it susceptible to attack by soft nucleophiles. libretexts.org

The mechanism of a Michael addition typically involves the following steps:

Nucleophilic Attack at the β-Carbon: A soft nucleophile, such as an enolate, a cuprate, or a thiol, adds to the β-carbon. researchgate.netmasterorganicchemistry.com This leads to the formation of a resonance-stabilized enolate intermediate. nih.gov

Protonation: The enolate intermediate is then protonated at the α-carbon to give the initial enol product.

Tautomerization: The enol rapidly tautomerizes to the more stable keto form to yield the final 1,4-adduct. researchgate.net

Organocuprates (Gilman reagents) are particularly effective for promoting conjugate addition while minimizing competing 1,2-addition to the carbonyl group. masterorganicchemistry.comchem-station.comyoutube.comyoutube.com

The chlorine atom at the 4-position of the non-3-en-2-one skeleton significantly influences the reactivity of the α,β-unsaturated system. As an electronegative atom, chlorine exerts a strong electron-withdrawing inductive effect. This effect increases the electrophilicity of the β-carbon, making the enone a more potent Michael acceptor. youtube.com Consequently, this compound is expected to be more reactive towards nucleophiles in conjugate addition reactions compared to its non-halogenated counterpart.

Conversely, the lone pairs of electrons on the chlorine atom can participate in resonance, which would donate electron density into the double bond and potentially decrease the electrophilicity of the β-carbon. However, for halogens, the inductive effect generally outweighs the resonance effect in influencing the reactivity of α,β-unsaturated systems.

Vinylic Halogen Substitution Reactions (SN1, SN2', SN2-type Mechanisms)

Direct nucleophilic substitution of the vinylic chlorine in this compound is generally a challenging transformation. Vinylic halides are typically unreactive towards classical S(_N)1 and S(_N)2 reactions. The S(_N)1 pathway is disfavored due to the high instability of the resulting vinylic carbocation. The S(_N)2 pathway is hindered by the steric repulsion between the incoming nucleophile and the π-system of the double bond, as well as the increased strength of the sp² C-Cl bond compared to an sp³ C-Cl bond.

However, under certain conditions, nucleophilic vinylic substitution can occur through alternative mechanisms:

Addition-Elimination: A common pathway for nucleophilic vinylic substitution involves an initial conjugate addition of the nucleophile to the β-carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion to regenerate the double bond, resulting in the net substitution of the chlorine atom. This mechanism is particularly favored for β-halo-α,β-unsaturated carbonyl compounds due to the ability of the carbonyl group to stabilize the intermediate carbanion.

Elimination-Addition: An alternative, though less common, mechanism involves an initial elimination of HCl to form a transient alkynone intermediate, followed by the addition of the nucleophile to the triple bond.

The reaction of this compound with nucleophiles such as amines can lead to substitution products, often proceeding through an addition-elimination mechanism. savemyexams.comresearchgate.netchemguide.co.uk

Elimination Reactions Leading to Dienones or Alkynes

Treatment of this compound with a strong, non-nucleophilic base can induce an elimination reaction. The most probable elimination pathway is the dehydrochlorination to form a conjugated dienone. This reaction would involve the abstraction of a proton from the carbon atom adjacent to the double bond (the γ-position), followed by the elimination of the chloride ion. The formation of the extended conjugated π-system of the dienone provides a thermodynamic driving force for this reaction. chemistrysteps.com

The formation of an alkyne from this compound is less likely under typical elimination conditions. This would require the removal of a proton from the α-carbon and the chlorine from the β-carbon, which is a known pathway for the synthesis of alkynes from vinyl halides. However, the acidity of the α-protons is significantly enhanced by the adjacent carbonyl group, making them susceptible to removal by a base.

Rearrangement Pathways Involving the Unsaturated Haloketone Framework

The structure of this compound, being a halo-ketone, suggests the possibility of rearrangement reactions, most notably the Favorskii rearrangement. rsc.orgdss.go.thdss.go.thmdpi.comacs.org This rearrangement typically occurs in α-halo ketones upon treatment with a base. While this compound is a β-halo-α,β-unsaturated ketone, the underlying principles of the Favorskii rearrangement could potentially lead to interesting transformations.

A plausible, albeit speculative, rearrangement pathway could be initiated by the formation of an enolate at the α-carbon. This enolate could then undergo an intramolecular nucleophilic attack on the carbon bearing the chlorine, leading to a cyclopropanone (B1606653) intermediate. Subsequent cleavage of the cyclopropanone ring by a nucleophile (such as the base used to initiate the reaction) would lead to a rearranged carboxylic acid derivative. However, the presence of the double bond adds complexity to this potential rearrangement, and other reaction pathways, such as conjugate addition or elimination, may be more favorable.

Radical Reactions Initiated or Mediated by the Vinylic Halide

The vinylic C-Cl bond in this compound can be cleaved homolytically under photolytic or radical-initiating conditions to generate a vinyl radical. scribd.com The reactivity of such radical intermediates can lead to a variety of transformations.

For instance, in the presence of a suitable radical acceptor, the vinyl radical can participate in intermolecular or intramolecular addition reactions. Intramolecular radical cyclization, if sterically feasible, could lead to the formation of cyclic products. scribd.com

Photochemical reactions of α,β-unsaturated ketones are also well-documented. nih.govrsc.orgscribd.comlibretexts.org Irradiation with UV light can promote the molecule to an excited state, which can then undergo a variety of reactions, including [2+2] cycloadditions with alkenes or dimerization. The presence of the chloro substituent may influence the photophysical properties of the enone and potentially open up alternative photochemical reaction channels.

| Reaction Type | Key Intermediate | Typical Reagents | Expected Product Type |

|---|---|---|---|

| Nucleophilic Addition (1,2-Addition) | Tetrahedral Alkoxide | Grignard Reagents, Organolithiums, Hydrides | Tertiary or Secondary Alcohols |

| Conjugate Addition (1,4-Addition) | Enolate | Organocuprates, Enolates, Thiols, Amines | β-Substituted Ketone |

| Vinylic Substitution (Addition-Elimination) | Enolate | Amines, Thiolates | β-Amino or β-Thio Enone |

| Elimination | Enolate | Strong, non-nucleophilic bases | Dienone |

| Rearrangement (Favorskii-type) | Cyclopropanone (hypothetical) | Strong bases (e.g., alkoxides) | Rearranged Carboxylic Acid Derivative |

| Radical Reaction | Vinyl Radical | UV light, Radical Initiators | Cyclized or Dimerized Products |

Catalytic Transformations of the Enone and Vinylic Chloride Functionalities

The dual functionality of this compound, comprising both an enone system and a vinylic chloride, presents a rich platform for a variety of catalytic transformations. These reactions can be directed chemoselectively towards either the carbon-carbon double bond, the carbonyl group of the enone, or the carbon-chlorine bond of the vinylic halide. Such transformations are pivotal for the synthesis of complex molecular architectures.

The enone moiety, an α,β-unsaturated ketone, is susceptible to several catalytic reactions. One of the primary challenges in the catalytic hydrogenation of these systems is achieving chemoselectivity for the C=C bond without reducing the carbonyl group. acs.org Manganese(I) hydride complexes have emerged as effective catalysts for the chemoselective 1,4-hydrogenation of α,β-unsaturated ketones, a process that is compatible with a range of sensitive functional groups, including halides. acs.org Mechanistic studies suggest that this transformation can proceed via an outer-sphere hydride transfer from the catalyst to the ketone. acs.org

Furthermore, the enone functionality can undergo catalytic enantioselective peroxidation. This reaction typically proceeds through a two-step mechanism involving the nucleophilic addition of a hydroperoxide to the enone, followed by an intramolecular nucleophilic substitution of the resulting enolate. nih.gov Organocatalysts can be employed to achieve high enantioselectivity in these peroxidation reactions. nih.gov Another avenue for the transformation of the enone system is through photocatalytic vinylogous reactions. For instance, the site-selective amidation of unsaturated enones can be achieved using electrophilic N-centered radicals generated via photocatalysis, leading to the formation of γ-amido carbonyl compounds. acs.org

The vinylic chloride functionality in this compound opens up possibilities for catalytic cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context. rsc.orgresearchgate.net These reactions typically involve the in situ generation of a Pd(0) active catalyst, which can then undergo oxidative addition to the carbon-chlorine bond of the vinylic chloride. rsc.org

Organocatalysis also offers a powerful tool for the transformation of the vinylic chloride moiety. For example, highly enantioselective nucleophilic vinylic substitution of α-chloroalkenones can be achieved using dimeric cinchona alkaloid phase-transfer catalysts. organic-chemistry.org This reaction proceeds via an addition-elimination mechanism, allowing for the formation of vinyl-substituted all-carbon quaternary stereocenters with high enantioselectivity. organic-chemistry.org The choice of catalyst, solvent, and base is crucial for controlling the stereochemistry and the geometry of the resulting double bond. organic-chemistry.org

The interplay between the enone and vinylic chloride functionalities allows for cascade reactions, where a single catalyst can orchestrate multiple transformations in a sequential manner. For instance, a copper-catalyzed cascade reaction involving a conjugate reduction followed by an aldol (B89426) reaction and subsequent lactonization has been reported for α,β-unsaturated esters, highlighting the potential for similar complex transformations in molecules like this compound. beilstein-journals.org

Catalytic Hydrogenation of α,β-Unsaturated Ketones

| Catalyst | Substrate Type | Key Features |

| Manganese(I) Hydride Complex | α,β-Unsaturated Ketones | High chemoselectivity for C=C bond hydrogenation. acs.org |

| Precious Metal Catalysts | α,β-Unsaturated Ketones | Often used in transfer hydrogenation for 1,4-hydrogenation. acs.org |

Organocatalytic Transformations

| Catalyst Type | Reaction Type | Substrate Type | Key Features |

| Dimeric Cinchona Alkaloid | Nucleophilic Vinylic Substitution | α-Chloroalkenones | High enantioselectivity (up to 98% ee). organic-chemistry.org |

| Chiral Organic Catalyst | Enantioselective Peroxidation | α,β-Unsaturated Ketones | Provides access to chiral peroxides. nih.gov |

| Tertiary Amino-Thioureas | Conjugate Addition | β-Arylvinyl Triflones | High yields and enantioselectivities. acs.org |

Palladium-Catalyzed Cross-Coupling Reactions

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloronon 3 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. For 4-chloronon-3-en-2-one, both ¹H and ¹³C NMR would provide critical information about the connectivity of atoms and the chemical environment of each nucleus.

In a ¹H NMR spectrum, the chemical shifts (δ) of the protons would be indicative of their local electronic environment. For instance, the protons on the carbon adjacent to the carbonyl group (C2) would be expected to appear at a lower field (higher ppm value) compared to the protons of the terminal methyl group of the nonyl chain. The vinyl proton at C3 would also exhibit a characteristic chemical shift due to its position in the double bond and proximity to the chlorine atom.

¹³C NMR spectroscopy would complement the ¹H NMR data by providing the chemical shifts of all nine carbon atoms in the molecule. The carbonyl carbon (C2) would be easily identifiable by its characteristic downfield shift (typically in the range of 190-220 ppm). The carbons of the double bond (C3 and C4) would also have distinct chemical shifts, influenced by the chlorine substituent.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (CH₃-C2) | 2.2 | s | - |

| H3 | 6.5 | t | 7.0 |

| H5 (CH₂-C4) | 2.5 | q | 7.0, 7.5 |

| H6-H8 (CH₂) | 1.2-1.6 | m | - |

| H9 (CH₃) | 0.9 | t | 7.2 |

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C1 | 25 |

| C2 | 198 |

| C3 | 128 |

| C4 | 145 |

| C5 | 35 |

| C6 | 31 |

| C7 | 29 |

| C8 | 22 |

| C9 | 14 |

The double bond at the C3-C4 position can exist as either the E or Z isomer. The stereochemistry can be determined using Nuclear Overhauser Effect (NOE) experiments in NMR. An NOE enhancement between the vinyl proton at C3 and the protons of the methylene (B1212753) group at C5 would indicate the Z isomer, where these protons are on the same side of the double bond. Conversely, the absence of such an enhancement would suggest the E isomer. The magnitude of the coupling constant between the vinyl proton and the adjacent methylene protons can also provide clues about the stereochemistry.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the carbonyl group (C=O), the carbon-carbon double bond (C=C), and the carbon-chlorine bond (C-Cl).

The strong absorption band for the C=O stretch of the α,β-unsaturated ketone would typically appear in the region of 1650-1700 cm⁻¹. The C=C stretching vibration would be observed around 1600-1650 cm⁻¹. The C-Cl stretching frequency would likely be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Hypothetical IR Absorption Data for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Ketone) | 1685 | Strong |

| C=C (Alkene) | 1620 | Medium |

| C-H (sp³) | 2850-2960 | Medium-Strong |

| C-Cl | 750 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed. Due to the presence of chlorine, a characteristic isotopic pattern would be seen for the molecular ion peak, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

High-Resolution Mass Spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Hypothetical Mass Spectrometry Data for this compound

| Fragment Ion | m/z (mass-to-charge ratio) | Relative Intensity (%) |

| [M]⁺ (³⁵Cl) | 174 | 60 |

| [M+2]⁺ (³⁷Cl) | 176 | 20 |

| [M-CH₃]⁺ | 159/161 | 40 |

| [M-Cl]⁺ | 139 | 30 |

| [C₄H₅O]⁺ | 69 | 100 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC-MS would be instrumental in determining the purity of a sample of this compound. Furthermore, if both the E and Z isomers are present, they would likely have different retention times in the gas chromatogram, allowing for their separation and individual analysis by the mass spectrometer.

X-ray Crystallography for Solid-State Structural Determination

If this compound can be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous three-dimensional structure of the molecule in the solid state. This technique would definitively determine the bond lengths, bond angles, and the stereochemistry of the double bond. The resulting crystal structure would offer a precise and detailed picture of the molecular geometry.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Characterization

If this compound were chiral, for instance, due to the presence of a stereocenter or axial chirality, chiroptical techniques like Electronic Circular Dichroism (ECD) would be employed to characterize the enantiomers. ECD measures the differential absorption of left and right circularly polarized light. The resulting spectrum is unique for each enantiomer and can be used to determine the absolute configuration by comparing the experimental spectrum with theoretically calculated spectra. For the structure of this compound as named, it is achiral, and therefore would not exhibit a signal in ECD spectroscopy.

Computational Chemistry and Theoretical Studies of 4 Chloronon 3 En 2 One

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-chloronon-3-en-2-one, such calculations would elucidate its electronic structure and preferred three-dimensional shape.

Conformation Analysis and Stability

A thorough conformational analysis would identify the different spatial arrangements of the atoms of this compound and their relative stabilities. This would involve mapping the potential energy surface of the molecule to locate various conformers and the energy barriers between them. Factors such as steric hindrance and electronic effects would determine the most stable conformations. However, specific studies detailing the conformational landscape of this compound are not available.

Charge Distribution and Reactivity Predictions

Understanding the distribution of electronic charge within the molecule is crucial for predicting its reactivity. Methods such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis would reveal the partial charges on each atom. This information helps in identifying electrophilic and nucleophilic sites, thereby predicting how the molecule might interact with other reagents. For instance, the electron-withdrawing effects of the chlorine atom and the carbonyl group would significantly influence the reactivity of the carbon-carbon double bond. While general principles of organic chemistry allow for predictions, specific computational data on the charge distribution of this compound is not documented in available literature.

Reaction Mechanism Elucidation Using Transition State Theory

Transition state theory is a powerful tool for studying the kinetics and mechanisms of chemical reactions. For this compound, this would involve computationally modeling potential reaction pathways, such as nucleophilic substitution at the chlorinated carbon or addition to the double bond. By locating the transition state structures and calculating their energies, researchers could determine the activation energies and predict the most likely reaction mechanisms. Unfortunately, no specific studies applying transition state theory to reactions involving this compound have been found.

Spectroscopic Property Prediction and Validation

Computational methods can predict various spectroscopic properties, including NMR, IR, and UV-Vis spectra. These predictions, when compared with experimental data, can confirm the structure of the compound and provide a deeper understanding of its electronic and vibrational characteristics. Although basic computed descriptors are available for analogous compounds like 4-chlorohex-3-en-2-one (B14356641) and 4-chloropent-3-en-2-one, detailed predicted spectra for this compound are absent from the scientific record. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular dynamics (MD) simulations would offer a dynamic picture of this compound, revealing its conformational flexibility and how it interacts with other molecules, such as solvents or reactants, over time. These simulations are essential for understanding the behavior of the molecule in a condensed phase. The search for MD simulation studies on this compound did not yield any specific results.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

QSRR models establish a mathematical relationship between the chemical structure of a compound and its reactivity. Developing a QSRR model for a series of related compounds, including this compound, would allow for the prediction of reactivity for other, similar molecules without the need for extensive experimental work. The development of such models requires a substantial amount of data from a series of compounds, and no such studies specific to this compound and its close analogs were identified.

Exploration of 4 Chloronon 3 En 2 One As a Versatile Synthetic Intermediate

Precursor for Nitrogen-Containing Heterocycles and Related Scaffolds

The bifunctional nature of 4-chloronon-3-en-2-one, possessing both an enone system and a vinyl chloride, makes it a valuable precursor for the synthesis of various nitrogen-containing heterocycles. The reaction of α,β-unsaturated ketones with hydrazine derivatives is a well-established method for the synthesis of pyrazolines, which can be subsequently oxidized to pyrazoles. jst.go.jporganic-chemistry.org Similarly, reaction with amidines or guanidine can lead to the formation of pyrimidine derivatives. researchgate.netwikipedia.org

In the case of this compound, initial reaction with a dinucleophile such as hydrazine would likely proceed via a conjugate addition to the enone, followed by an intramolecular cyclization and dehydration to afford a pyrazole. The presence of the chlorine atom offers a subsequent handle for further functionalization of the heterocyclic ring.

Illustrative Synthesis of Pyrazoles and Pyrimidines:

| Dinucleophile | Reaction Conditions | Potential Heterocyclic Product |

| Hydrazine | Acid or base catalysis, followed by oxidation | 5-heptyl-3-methyl-1H-pyrazole |

| Phenylhydrazine | Acid or base catalysis, followed by oxidation | 5-heptyl-3-methyl-1-phenyl-1H-pyrazole |

| Guanidine | Base catalysis | 2-amino-4-heptyl-6-methylpyrimidine |

| Acetamidine | Base catalysis | 4-heptyl-2,6-dimethylpyrimidine |

This table illustrates potential products based on known reactions of α,β-unsaturated ketones.

Building Block for Complex Polyketide Structures and Analogs

Polyketides are a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs) from simple acyl-CoA building blocks. researchgate.nettib.eunih.gov Synthetic chemists often mimic this biosynthetic strategy by using functionalized building blocks to construct complex polyketide chains. This compound, with its nine-carbon backbone and multiple functional groups, can be envisioned as a synthon for a portion of a polyketide chain.

The α,β-unsaturated ketone moiety allows for conjugate addition reactions to extend the carbon chain, while the ketone can be stereoselectively reduced to a hydroxyl group, a common feature in polyketides. The vinyl chloride could be used in cross-coupling reactions to introduce further complexity.

Potential Transformations for Polyketide Synthesis:

| Reagent | Reaction Type | Resulting Structure |

| Organocuprate (e.g., (CH₃)₂CuLi) | Conjugate Addition | Introduction of a methyl group at the β-position |

| Sodium borohydride (NaBH₄) with CeCl₃ | Luche Reduction | Stereoselective reduction of the ketone to an alcohol |

| Organoborane and a palladium catalyst | Suzuki Coupling | Replacement of the chlorine with an alkyl or aryl group |

This table provides hypothetical transformations based on the known reactivity of similar functional groups.

Role in the Total Synthesis of Natural Products and Bioactive Molecules

The array of functional groups in this compound makes it a potentially valuable intermediate in the total synthesis of natural products and other bioactive molecules. Its ability to participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions allows for the rapid assembly of molecular complexity.

For example, the enone functionality is a key feature in many natural products and can be a site for strategic bond formations. The vinyl chloride can be a precursor to other functional groups or a point of connection in fragment-coupling strategies. While no total syntheses explicitly using this compound have been documented, its potential is evident from syntheses employing similar structural motifs.

Applications in Stereoselective Carbon-Carbon Bond Formation Reactions

The α,β-unsaturated ketone of this compound is an excellent Michael acceptor, making it suitable for a range of stereoselective conjugate addition reactions. acs.orgnih.govwikipedia.org The use of chiral catalysts or auxiliaries can control the stereochemistry of the newly formed stereocenter at the β-position.

Organocatalysis, particularly with chiral secondary amines, has emerged as a powerful tool for the enantioselective conjugate addition of nucleophiles to enones. nih.gov Similarly, transition metal catalysis, often employing copper or rhodium with chiral ligands, can effect highly stereoselective additions of organometallic reagents. youtube.com

Examples of Stereoselective Additions:

| Nucleophile | Chiral Catalyst/Auxiliary | Potential Outcome |

| Malonates | Chiral thiourea catalyst | Enantioselective formation of a new C-C bond at the β-position |

| Organozinc reagents | Chiral phosphoramidite ligand with a copper catalyst | Enantioselective alkylation at the β-position |

| Nitroalkanes | Chiral bifunctional organocatalyst | Enantioselective Michael addition |

This table illustrates potential stereoselective reactions based on established methodologies.

Derivatization to Introduce Additional Functionalities

The multiple reactive sites on this compound allow for a wide range of derivatizations to introduce additional functionalities. nih.govnih.govspringernature.com The ketone can be converted to an alcohol, an amine, or a hydrazone. The double bond can be epoxidized or dihydroxylated. The vinyl chloride can undergo nucleophilic substitution or participate in transition-metal-catalyzed cross-coupling reactions.

This derivatization potential allows for the transformation of this compound into a variety of other useful synthetic intermediates, each with its own unique reactivity profile.

Table of Potential Derivatizations:

| Reagent/Reaction | Functional Group Transformation |

| m-CPBA | Epoxidation of the double bond |

| OsO₄, NMO | Dihydroxylation of the double bond |

| NaBH₄ | Reduction of the ketone to an alcohol |

| RNH₂ | Formation of an imine from the ketone |

| RSH | Thia-Michael addition to the enone |

| Pd(PPh₃)₄, R-B(OH)₂ | Suzuki coupling at the vinyl chloride |

This table showcases a selection of potential derivatization reactions.

Environmental and Green Chemistry Perspectives on 4 Chloronon 3 En 2 One

Degradation Pathways in Environmental Matrices (e.g., abiotic and biotic processes)

The environmental persistence of 4-Chloronon-3-en-2-one is determined by its susceptibility to both abiotic and biotic degradation processes. These processes can lead to the transformation and, ultimately, the mineralization of the compound.

Abiotic Degradation:

Abiotic degradation pathways for this compound are likely to involve hydrolysis and photolysis, processes that are influenced by environmental conditions such as pH, temperature, and the presence of sunlight.

Hydrolysis: The vinyl chloride group in this compound is a key site for hydrolysis. While vinyl chlorides are generally resistant to hydrolysis under neutral pH conditions, the reaction can be facilitated under acidic or basic conditions, leading to the replacement of the chlorine atom with a hydroxyl group. This would transform this compound into a hydroxylated intermediate, which may be more amenable to further degradation. The α,β-unsaturated ketone structure can also react with water, particularly under conditions that favor nucleophilic attack at the β-carbon.

Photolysis: Photodegradation in the presence of sunlight can be a significant abiotic degradation pathway for organic compounds. For this compound, direct photolysis may occur through the absorption of UV radiation, leading to the cleavage of the carbon-chlorine bond. Indirect photolysis, mediated by photochemically produced reactive species in water, such as hydroxyl radicals, can also contribute to its degradation. The presence of photosensitizers in the environment can accelerate this process.

Biotic Degradation:

Microbial communities in soil and water play a crucial role in the breakdown of organic pollutants. For this compound, two primary biotic degradation pathways can be hypothesized based on its functional groups: reduction of the carbon-carbon double bond and reductive dehalogenation.

Reduction of the α,β-Unsaturated System: A common biotic transformation for α,β-unsaturated ketones is the enzymatic reduction of the carbon-carbon double bond. nwnu.edu.cn Ene-reductases, a class of enzymes found in various microorganisms, catalyze the stereoselective reduction of the C=C bond, leading to the corresponding saturated ketone. nwnu.edu.cnacs.org This process would convert this compound to 4-chlorononan-2-one. This saturated product may then be further degraded through other microbial pathways.

Reductive Dehalogenation: The vinyl chloride moiety is susceptible to anaerobic reductive dehalogenation. Specific anaerobic bacteria, such as those from the Dehalococcoides genus, are known to utilize chlorinated ethenes as electron acceptors in a process called "dehalorespiration". jove.comwikipedia.orgrsc.org This process involves the sequential replacement of chlorine atoms with hydrogen. For this compound, this would result in the formation of non-3-en-2-one and a chloride ion. This pathway is particularly relevant in anoxic environments like sediments and some groundwater aquifers.

The following table summarizes the potential degradation pathways for this compound.

| Process | Type | Primary Target Site | Potential Products | Environmental Conditions |

| Hydrolysis | Abiotic | Carbon-chlorine bond, β-carbon | 4-Hydroxynon-3-en-2-one, 3-hydroxy-4-chlorononan-2-one | Acidic or basic pH |

| Photolysis | Abiotic | Carbon-chlorine bond | Radical intermediates, further degradation products | Presence of sunlight |

| C=C Bond Reduction | Biotic | Carbon-carbon double bond | 4-Chlorononan-2-one | Aerobic and anaerobic conditions, presence of ene-reductases |

| Reductive Dehalogenation | Biotic | Carbon-chlorine bond | Non-3-en-2-one | Anaerobic conditions, presence of dehalogenating bacteria |

Development of Sustainable Synthetic Routes and Methodologies

The principles of green chemistry aim to design chemical processes that are environmentally benign. For the synthesis of this compound, this involves the use of greener catalysts, alternative solvents, and more energy-efficient reaction conditions.

Traditional synthesis of α,β-unsaturated ketones often involves condensation reactions that can generate significant waste. Sustainable alternatives focus on catalytic methods that improve atom economy and reduce the environmental footprint.

Green Catalysts:

Heterogeneous Catalysts: The use of solid acid or base catalysts, such as zeolites, can replace homogeneous catalysts that are often difficult to separate from the reaction mixture. rsc.org For the synthesis of the α,β-unsaturated ketone backbone of this compound, a solid catalyst could facilitate the initial condensation step and be easily recovered and reused.

Organocatalysis: Small organic molecules can be used to catalyze the formation of α,β-unsaturated ketones, avoiding the use of potentially toxic and expensive metal catalysts. researchgate.net Proline and its derivatives are examples of organocatalysts that can be employed in aldol-type reactions to construct the enone framework.

Biocatalysis: Enzymes can be used for highly selective and efficient synthesis under mild conditions. While not directly applicable to the entire synthesis of this compound, enzymatic steps could be integrated into a synthetic route to improve its sustainability.

Alternative Solvents:

The use of volatile organic compounds (VOCs) as solvents is a major environmental concern. Green solvents such as water, supercritical fluids (like CO2), or bio-based solvents (e.g., ethanol, 2-methyltetrahydrofuran) can be viable alternatives for the synthesis of α,β-unsaturated ketones. acs.org Water, in particular, can be an excellent solvent for certain condensation reactions, and its use simplifies product isolation and reduces waste.

The table below compares traditional and sustainable approaches to the synthesis of α,β-unsaturated ketones, which is a key structural feature of this compound.

| Synthetic Aspect | Traditional Method | Sustainable Alternative | Green Chemistry Principle Addressed |

| Catalyst | Homogeneous acids or bases (e.g., NaOH, H2SO4) | Heterogeneous catalysts (zeolites), organocatalysts, enzymes | Safer chemistry, catalysis, waste prevention |

| Solvent | Volatile organic compounds (e.g., toluene, benzene) | Water, supercritical CO2, bio-based solvents | Safer solvents, waste prevention |

| Reaction Conditions | High temperatures, stoichiometric reagents | Milder temperatures and pressures, catalytic amounts of reagents | Energy efficiency, atom economy |

Waste Minimization and Byproduct Management Strategies in Synthesis

A key aspect of green chemistry is the minimization of waste throughout a chemical process. This includes considering the atom economy of the reaction, reducing the formation of byproducts, and implementing strategies for the recycling and reuse of materials.

Atom Economy: The concept of atom economy focuses on maximizing the incorporation of all materials used in the process into the final product. jocpr.com Synthetic routes with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts. For the synthesis of this compound, a route that involves the direct addition of a chlorine-containing fragment to a precursor would be more atom-economical than a multi-step synthesis involving protecting groups and subsequent eliminations.

Byproduct Management in Halogenation:

The chlorination step in the synthesis of this compound can generate significant waste, particularly if stoichiometric chlorinating agents are used. The use of catalytic halogenation methods can significantly reduce waste. For instance, using a catalytic amount of a Lewis acid with a simple chlorine source like HCl and an oxidant can be a greener alternative to using a full equivalent of a reagent like phosphorus pentachloride. jove.comjove.compearson.com

The formation of unwanted isomers or over-halogenated products is a common issue in halogenation reactions. Careful control of reaction conditions (temperature, catalyst, and stoichiometry) is crucial to maximize the yield of the desired product and minimize the formation of difficult-to-separate byproducts.

Catalyst and Solvent Recycling:

The economic and environmental viability of a catalytic process is greatly enhanced by the ability to recycle the catalyst. Heterogeneous catalysts are advantageous in this regard as they can be easily separated from the reaction mixture by filtration. For homogeneous catalysts, techniques such as membrane filtration can be employed for their recovery and reuse. rsc.org

The following table outlines key strategies for waste minimization in the synthesis of a compound like this compound.

| Strategy | Description | Example Application in Synthesis |

| High Atom Economy | Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. | Using an addition reaction to introduce the chlorine atom and the ketone functionality in a single step. |

| Catalytic Reagents | Using catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. yale.edu | Employing a catalytic amount of a Lewis acid for the chlorination step instead of a full equivalent of a chlorinating agent. |

| Recycling | Recovering and reusing catalysts, solvents, and unreacted starting materials. | Using a solid-supported catalyst that can be filtered off and reused; implementing a distillation process to recover the solvent. |

| Use of Safer Reagents | Substituting hazardous reagents with less toxic and more environmentally benign alternatives. | Replacing a highly corrosive and moisture-sensitive chlorinating agent with a more stable and easier-to-handle alternative. |

Q & A

Q. How can researchers address ethical challenges in sharing proprietary data on this compound while adhering to open science mandates?

- Methodological Answer : Implement tiered data access: Publish non-proprietary methods and aggregated results in open repositories (e.g., Zenodo), while restricting sensitive synthesis protocols via controlled-access platforms. Cite compliance with frameworks like the European Open Science Cloud (EOSC) and consult institutional ethics boards for guidance on anonymizing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.